2-Bromo-7-methyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound features a bromine atom and a methyl group attached to the xanthone core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of 7-methyl-9H-xanthen-9-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methyl-9H-xanthen-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group in the xanthone core can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 2-amino-7-methyl-9H-xanthen-9-one or 2-thio-7-methyl-9H-xanthen-9-one.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Reduction: Formation of 2-bromo-7-methyl-9H-xanthen-9-ol.
Scientific Research Applications
2-Bromo-7-methyl-9H-xanthen-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The bromine atom and the methyl group can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-xanthen-9-one: Lacks the methyl group, which can influence its chemical and biological properties.
7-Methyl-9H-xanthen-9-one: Lacks the bromine atom, which can affect its reactivity and interactions with other molecules.
2-Chloro-7-methyl-9H-xanthen-9-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-7-methyl-9H-xanthen-9-one is unique due to the presence of both a bromine atom and a methyl group on the xanthone core.
Properties
CAS No. |
88086-71-9 |
---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-bromo-7-methylxanthen-9-one |
InChI |
InChI=1S/C14H9BrO2/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,1H3 |
InChI Key |
PTBZIACZNPWROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.